molecular formula C15H15O2P B1598683 3-(Diphenylphosphino)propionic acid CAS No. 2848-01-3

3-(Diphenylphosphino)propionic acid

Cat. No. B1598683
CAS RN: 2848-01-3
M. Wt: 258.25 g/mol
InChI Key: OTSIFUHGOBFOTH-UHFFFAOYSA-N
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Description

3-(Diphenylphosphino)propionic acid , also known as (2-Carboxyethyl)diphenylphosphine or 4,4-Diphenyl-4-phosphabutanoic acid , is a chemical compound with the empirical formula C15H15O2P . It features a propionic acid core with a diphenylphosphino group attached. This compound serves as a versatile ligand in various catalytic reactions, particularly in transition metal-catalyzed processes .


Synthesis Analysis

The synthesis of 3-(Diphenylphosphino)propionic acid involves the introduction of a phosphine group onto a propionic acid backbone. While specific synthetic routes may vary, this compound can be prepared through suitable methods, such as phosphine-mediated conversion of azides into diazo compounds or other organocatalytic approaches .


Molecular Structure Analysis

The molecular structure of 3-(Diphenylphosphino)propionic acid consists of a central propionic acid moiety (with a carboxylic acid group) linked to a diphenylphosphino group. The phosphorus atom bridges the two aromatic rings of the diphenylphosphino group. The overall structure contributes to its ligand properties and reactivity in coordination chemistry .


Chemical Reactions Analysis

These reactions highlight its utility as a ligand in diverse catalytic processes, enabling the formation of new carbon-carbon and carbon-heteroatom bonds .

Scientific Research Applications

Synthesis of Metal Selenides and Tellurides

3-(Diphenylphosphino)propionic acid has been used in the synthesis of metal selenides and tellurides, particularly with cadmium, mercury, and lead. This process involves a direct reaction between the chalcogen, metal oxide, or carbonate, and 3-(diphenylphosphino)propionic acid (Kubát et al., 2017).

Heteromultimetallic Structures

The compound has been instrumental in the synthesis of heteromultimetallic dimolybdenum(ii) complexes. These structures, facilitated by the ligand's carboxylic acid and phosphine functionalities, can form supramolecular structures via aurophilic interactions (Knöfel et al., 2020).

Biological Activity of Phosphonium Salts

Research has explored the synthesis of new carboxylate phosphabetaines from 3-(diphenylphosphino)propionic acid and unsaturated amides. The synthesized phosphonium salts have shown potential biological activity (Bakhtiyarova et al., 2020).

Catalytic Carbonylation Processes

This acid is also used in catalytic systems for synthesizing propionic acid and ethylene-carbon monoxide copolymers, showcasing its role in catalytic carbonylation processes (Chepaikin et al., 1994).

Technetium(III) Complex Synthesis

3-(Diphenylphosphino)propionic acid is involved in the synthesis of neutral and paramagnetic [TcLn3] complexes, which have potential medical applications, particularly in imaging and diagnostic techniques (Refosco et al., 1993).

Ligand in Catalysis

It has been effective as a ligand in copper-catalyzed C-N coupling reactions, demonstrating its versatility in catalytic processes (Liu et al., 2014).

Phosphabetaines Synthesis

This compound is central to the synthesis of new stable tricarboxylate and dicarboxylate phosphabetaines, which have potential applications in coordination chemistry (Bakhtiyarova et al., 2016).

properties

IUPAC Name

3-diphenylphosphanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15O2P/c16-15(17)11-12-18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSIFUHGOBFOTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395341
Record name 3-(DIPHENYLPHOSPHINO)PROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Diphenylphosphino)propionic acid

CAS RN

2848-01-3
Record name 3-(DIPHENYLPHOSPHINO)PROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2848-01-3
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Synthesis routes and methods

Procedure details

Diphenylphosphine (2.00 mL, 11.5 mmol) was dissolved in degassed CH3CN (20 mL). Methyl acrylate (3.80 mL, 42.5 mmol) and a few drops of benzyltrimethylammonium hydroxide (40 wt. % in MeOH) were added, and the resulting solution was stirred under Ar(g). The reaction was monitored by TLC and after the introduction of additional drops of base (after 2 h) the reaction was found to be complete after 4 h. The solution was then concentrated under reduced pressure; the resulting oil was dissolved in CH2Cl2 (100 mL) and concentrated again. The resulting oil was then dissolved in MeOH (10 mL) and an aqueous solution of KOH (4.00 g, 71.4 mmol in 10 mL of H2O) was added. The mixture was stirred under Ar(g). After 1 h, the reaction was found to be complete, and the solution was diluted with H2O (200 mL) and acidified to pH 2 with 2M HCl. The suspension was then extracted with CH2Cl2 (2×150 mL), and the organic layers were combined, dried over Na2SO4(s) and concentrated under reduced pressure. The solid residue was purified by silica gel flash chromatography, eluting with 2% MeOH/CH2Cl2, to give the acid 1d as a white solid (2.74 g, 10.6 mmol, 92% yield).
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
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3.8 mL
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0 (± 1) mol
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catalyst
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( g )
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0 (± 1) mol
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10 mL
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Reaction Step Five
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0 (± 1) mol
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Reaction Step Six
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Quantity
200 mL
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solvent
Reaction Step Seven
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
YV Bakhtiyarova, MV Morozov, SR Romanov… - Russian Chemical …, 2020 - Springer
New carboxylate phosphabetaines were synthesized from 3-(diphenylphosphino)propionic acid and unsaturated amides. Alkylation of the synthesized carboxylate phosphabetaines …
Number of citations: 9 link.springer.com
V Kubát, M Babiak, Z Trávníček, J Novosad - Polyhedron, 2017 - Elsevier
New reaction systems leading to cadmium, mercury and lead selenides and tellurides are reported. The chalcogenides were prepared by a simple, direct reaction between chalcogen, …
Number of citations: 5 www.sciencedirect.com
D Ahmed, A Anwar, AK Khan, A Ahmed, MR Shah… - AMB Express, 2017 - Springer
Biofilm formation by pathogenic bacteria is one of the major threats in hospital related infections, hence inhibiting and eradicating biofilms has become a primary target for developing …
Number of citations: 20 link.springer.com
F Refosco, F Tisato, G Bandoli… - Journal of the Chemical …, 1993 - pubs.rsc.org
Reduction–substitution reactions of pertechnetate with a class of O,P-bidentate phosphinocarboxylic acid ligands HLn[n= 1,2-(diphenylphosphino)benzoic acid; n= 2, 3-(…
Number of citations: 26 pubs.rsc.org
BD Ilgizarovich, MM Vyacheslavovich, MR Radikovich… - 2017 - openrepository.ru
3-(Diphenylphosphino)propionic acid Quarternization with Alkyl Halides - «Национальный агрегатор открытых репозиториев российских университетов» (НОРА) Frs logo Frs logo …
Number of citations: 2 www.openrepository.ru
MV Morozov, SR Romanov, VI Galkin, MP Shulaeva… - dspace.kpfu.ru
Электронный архив КФУ :: New biologically active phosphonium salts based on 3-(diphenylphosphino)propionic acid and unsaturated amides Электронный архив New biologically active phosphonium …
Number of citations: 0 dspace.kpfu.ru
YV Bakhtiyarova, AF Aksunova, RR Minnullin… - Russian Chemical …, 2016 - Springer
New stable tricarboxylate phosphabetaines were synthesized based on 3-(diphenylphosphino)propionic acid and unsaturated dicarboxylic acids (maleic and itaconic). A new …
Number of citations: 12 link.springer.com
D Ahmed - 2018 - repository.pastic.gov.pk
This Ph.D. dissertation mainly focuses on the synthesis of various silver, gold and iron nanoparticles coated with commercially available drugs and compounds having sulfur group in …
Number of citations: 0 repository.pastic.gov.pk
SB Gajera, JV Mehta, MN Patel - Medicinal Chemistry Research, 2016 - Springer
The mixed-ligand oxovanadium complexes with 3-(diphenylphosphino)-propionic acid and various fluoroquinolones have been prepared. Physical (magnetic susceptibility, molar …
Number of citations: 21 link.springer.com
SR Romanov, AD Moryasheva, AV Padenko… - 2021 - elibrary.ru
Previously we described the synthesis of new biologically active phosphonium salts 2-5 and sulfonate betaine 6 based on 3-(diphenylphosphino) propionic acid (figure 1)[1]. In the …
Number of citations: 0 elibrary.ru

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